Ethyl 3-(2-(4-iodophenyl)-5-methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate
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Overview
Description
Ethyl 3-(2-(4-iodophenyl)-5-methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate is a complex organic compound with a unique structure that includes an iodophenyl group, a pyrazolo[1,5-a]pyrimidine core, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-(4-iodophenyl)-5-methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate typically involves a multi-step process
Preparation of Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine ring system.
Introduction of Iodophenyl Group: The iodophenyl group can be introduced via electrophilic aromatic substitution or through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Formation of Ethyl Ester: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using reagents like ethanol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-(4-iodophenyl)-5-methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 3-(2-(4-iodophenyl)-5-methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which Ethyl 3-(2-(4-iodophenyl)-5-methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-(4-bromophenyl)-5-methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate
- Ethyl 3-(2-(4-chlorophenyl)-5-methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate
Uniqueness
Ethyl 3-(2-(4-iodophenyl)-5-methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate is unique due to the presence of the iodophenyl group, which can participate in specific chemical reactions such as nucleophilic substitution. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 3-[2-(4-iodophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18IN3O3/c1-3-25-17(23)9-8-14-11(2)20-16-10-15(21-22(16)18(14)24)12-4-6-13(19)7-5-12/h4-7,10,21H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANOSCXNKCHDRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(N=C2C=C(NN2C1=O)C3=CC=C(C=C3)I)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18IN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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